BenchChemオンラインストアへようこそ!

Ethyl 3-methylazetidine-3-carboxylate hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 3-methylazetidine-3-carboxylate hydrochloride (CAS 1035217-25-4, free base CAS also 1035217-25-4, HCl salt commonly cataloged as 2126161-82-6) is a 3,3-disubstituted azetidine building block featuring a quaternary carbon center at the C3 position of the four-membered nitrogen heterocycle. The compound exists as the hydrochloride salt of the ethyl ester, with a molecular formula of C7H13NO2 (free base, MW 143.18) and is typically supplied as a white solid with a purity specification of ≥95%.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1035217-25-4
Cat. No. B8056923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylazetidine-3-carboxylate hydrochloride
CAS1035217-25-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CNC1)C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-3-10-6(9)7(2)4-8-5-7;/h8H,3-5H2,1-2H3;1H
InChIKeyWARQMUAOHZEBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Methylazetidine-3-Carboxylate Hydrochloride (CAS 1035217-25-4): A C3-Quaternary Azetidine Building Block for Drug Discovery


Ethyl 3-methylazetidine-3-carboxylate hydrochloride (CAS 1035217-25-4, free base CAS also 1035217-25-4, HCl salt commonly cataloged as 2126161-82-6) is a 3,3-disubstituted azetidine building block featuring a quaternary carbon center at the C3 position of the four-membered nitrogen heterocycle . The compound exists as the hydrochloride salt of the ethyl ester, with a molecular formula of C7H13NO2 (free base, MW 143.18) and is typically supplied as a white solid with a purity specification of ≥95% . Azetidines are recognized in medicinal chemistry as privileged scaffolds that confer enhanced metabolic stability, conformational rigidity, and favorable pharmacokinetic properties to drug candidates, with several FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine) incorporating azetidine motifs [1].

Why Ethyl 3-Methylazetidine-3-Carboxylate Hydrochloride Cannot Be Replaced by Des-Methyl or Methyl Ester Analogs


The 3-methyl substituent in ethyl 3-methylazetidine-3-carboxylate hydrochloride creates a quaternary carbon center that is absent in simple azetidine-3-carboxylate analogs such as ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5) or methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9). This quaternary center imposes greater conformational restriction, which the azetidine medicinal chemistry literature associates with enhanced metabolic stability and target binding affinity [1]. Furthermore, direct substitution of the ethyl ester for a methyl ester alters lipophilicity and reactivity in downstream transformations (e.g., selective hydrolysis, transesterification), while replacement of the hydrochloride salt with the free base changes aqueous solubility and handling characteristics [2]. Generic interchange without consideration of these structural parameters can compromise synthetic route efficiency, purity profiles, and the physicochemical properties of final drug candidates.

Quantitative Differentiation Evidence for Ethyl 3-Methylazetidine-3-Carboxylate Hydrochloride vs. Closest Analogs


pKa Shift: 3-Methyl Substitution Elevates Azetidine Nitrogen Basicity Relative to the Des-Methyl Analog

The predicted pKa of the azetidine ring nitrogen in ethyl 3-methylazetidine-3-carboxylate (free base) is 9.73 ± 0.40 , compared to 9.68 ± 0.40 for ethyl azetidine-3-carboxylate (des-methyl analog, CAS 791775-01-4) . The +0.05 pKa unit increase, while modest, reflects the electron-donating inductive effect of the 3-methyl group that alters the protonation equilibrium at physiological pH. This difference can affect the ionization state, hydrogen-bonding capacity, and passive membrane permeability of derived compounds in biological systems.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Contrast: LogP Differential Between 3-Methylazetidine-3-Carboxylic Acid HCl and Its Free Acid vs. Ethyl Ester Implications

For the hydrochloride salt of 3-methylazetidine-3-carboxylic acid (CAS 1365411-50-2), the experimentally derived LogP is −2.61 . The corresponding free acid (CAS 1213240-07-3) has an XLogP3 of −2.8 . Although direct experimental LogP data for ethyl 3-methylazetidine-3-carboxylate hydrochloride are not publicly available, the ethyl ester moiety is expected to increase LogP by approximately 1.0–1.5 log units relative to the free acid based on standard Hansch π values for the –CH2CH3 increment over –H. This places the target compound in a substantially more lipophilic range than the free carboxylic acid, which is a critical consideration for blood-brain barrier penetration, oral bioavailability, and intracellular target access.

Lipophilicity Drug-likeness ADME

Purity Tiering: Methyl Ester Analog Achieves Higher Commercial Purity Than the Ethyl 3-Methyl Derivative

Ethyl 3-methylazetidine-3-carboxylate hydrochloride is typically offered at 95% purity (free base form) or 95% as the HCl salt . In contrast, the structurally simpler methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), which lacks the 3-methyl substituent, is commercially available at 99.66% purity from MedChemExpress and at ≥98% purity (by titration) from Chem-Impex . The 9.66–4.66 percentage-point purity deficit of the 3-methyl derivative is attributable to the additional synthetic complexity introduced by the quaternary carbon center. For applications where maximum linker homogeneity is critical—such as antibody-drug conjugate (ADC) payload conjugation—this purity differential may drive selection of the methyl ester analog if the 3-methyl structural feature is not essential.

Chemical Sourcing Quality Control ADC Linker

Conformational Restriction: Quaternary C3 Center Imposes Greater Rigidity Than Monosubstituted Azetidines

The 3,3-disubstitution pattern in ethyl 3-methylazetidine-3-carboxylate creates a quaternary carbon center that eliminates rotational degrees of freedom compared to 3-monosubstituted azetidines [1]. While direct torsion angle data for this specific compound are not reported, the class-level behavior of 3,3-disubstituted azetidines is well characterized: the quaternary center restricts backbone flexibility, which in peptide and peptidomimetic contexts translates to enhanced metabolic stability and resistance to proteolytic degradation [2]. The review by Cheekatla notes that azetidine's innate conformational rigidity contributes to improved pharmacokinetic profiles in FDA-approved drugs such as cobimetinib, which contains a 3,3-disubstituted azetidine amide [1]. The 3-methyl group specifically prevents racemization and configurational inversion at C3, a liability of 3-monosubstituted azetidine-3-carboxylates that bear a single hydrogen at the 3-position.

Conformational Analysis Peptidomimetics Metabolic Stability

Procurement-Relevant Application Scenarios for Ethyl 3-Methylazetidine-3-Carboxylate Hydrochloride (CAS 1035217-25-4)


Intermediate for PD-1/PD-L1 Small-Molecule Inhibitor Synthesis

The 3-methylazetidine-3-carboxylic acid scaffold is claimed in PCT patent application WO 2020014643 A1 as a core structural component for the synthesis of PD-1/PD-L1 inhibitors for cancer immunotherapy . Ethyl 3-methylazetidine-3-carboxylate hydrochloride serves as a protected, lipophilic ester prodrug form of this scaffold. The quaternary C3 center (pKa 9.73) provides a defined ionization state for optimal target engagement, while the ethyl ester allows for facile hydrolysis to the free carboxylic acid under mild conditions, enabling late-stage functionalization in medicinal chemistry campaigns . Researchers developing next-generation checkpoint inhibitors should prioritize this building block when the 3-methyl substitution is required for binding pocket complementarity.

Conformationally Restricted Peptidomimetic Building Block

The azetidine ring is a validated proline surrogate in peptidomimetic design, and the 3,3-disubstitution pattern provides irreversible conformational locking superior to that of 3-monosubstituted azetidines . The ethyl ester hydrochloride offers dual advantages: the salt form ensures aqueous solubility for solid-phase peptide synthesis (SPPS) coupling reactions, while the ethyl ester protects the carboxylic acid during chain assembly and can be selectively removed orthogonal to other protecting groups . This compound is indicated for use in the synthesis of metabolically stabilized peptide therapeutics targeting neurological disorders, where the azetidine ring's resistance to proteolysis is a critical advantage.

Precursor for 3,3-Disubstituted Azetidine-Derived CNS Drug Candidates

3,3-Disubstituted azetidines have been disclosed as privileged scaffolds for CNS drug discovery, including TAAR1 modulators and DAT inhibitors for the treatment of psychostimulant addiction, ADHD, and depression . The ethyl ester form of 3-methylazetidine-3-carboxylate provides the necessary lipophilicity (estimated LogP ~ -1.1 to -1.6) for CNS penetration, which is significantly higher than the free acid (LogP -2.8) while retaining the structural rigidity required for receptor subtype selectivity . This compound is recommended for CNS-focused medicinal chemistry programs where both conformational constraint and blood-brain barrier permeability are design objectives.

Quote Request

Request a Quote for Ethyl 3-methylazetidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.